3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(FURAN-2-YL)-4-PHENYLBUTYL][(FURAN-2-YL)METHYL]AMINE: is an organic compound that features a unique structure combining furan and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(FURAN-2-YL)-4-PHENYLBUTYL][(FURAN-2-YL)METHYL]AMINE typically involves multi-step organic reactions. One common method includes the reaction of furan derivatives with phenylbutylamine under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce more saturated amine derivatives .
Scientific Research Applications
Biology: In biological research, the compound may be studied for its interactions with various biomolecules, potentially leading to the development of new drugs or therapeutic agents .
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways .
Industry: In the industrial sector, the compound may be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism by which [3-(FURAN-2-YL)-4-PHENYLBUTYL][(FURAN-2-YL)METHYL]AMINE exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
[3-(FURAN-2-YL)PYRAZOL-4-YL]CHALCONES: These compounds share the furan moiety and exhibit similar biological activities.
NITROFURANTOIN ANALOGUES: These analogues contain furan and pyrazole scaffolds and are studied for their antibacterial properties.
Uniqueness: The uniqueness of [3-(FURAN-2-YL)-4-PHENYLBUTYL][(FURAN-2-YL)METHYL]AMINE lies in its combination of furan and phenyl groups, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H21NO2 |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(furan-2-yl)-N-(furan-2-ylmethyl)-4-phenylbutan-1-amine |
InChI |
InChI=1S/C19H21NO2/c1-2-6-16(7-3-1)14-17(19-9-5-13-22-19)10-11-20-15-18-8-4-12-21-18/h1-9,12-13,17,20H,10-11,14-15H2 |
InChI Key |
JKWSCGNTWMWTJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCNCC2=CC=CO2)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.